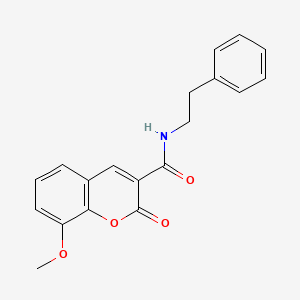![molecular formula C20H18N4O6S B2766180 N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 1788557-94-7](/img/structure/B2766180.png)
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. These groups are likely to influence the compound’s physical and chemical properties, as well as its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar, while the sulfonamide group could potentially form hydrogen bonds .Scientific Research Applications
Synthesis and Characterization
The synthesis and spectroscopic characterization of compounds containing pyrazole and 1,2,4-triazole rings have been reported, exploring their reactive properties through DFT calculations, molecular dynamics simulations, and drug likeness parameters. Such studies provide foundational knowledge for understanding the structural and electronic characteristics of these compounds, facilitating their application in drug development (Pillai et al., 2019).
Biological Evaluation
Significant efforts have been made to evaluate the biological activities of these compounds, including their antioxidant and α-glucosidase inhibitory activities. Compounds have shown significant inhibitory potentials in these areas, suggesting their potential utility in treating conditions like oxidative stress and diabetes (Pillai et al., 2019).
Antimicrobial and Anticancer Activities
Research into the antimicrobial and anticancer properties of sulfonamide derivatives, including those with benzodioxane and acetamide moieties, has indicated substantial inhibitory activity against various bacterial strains and potential therapeutic applications in cancer treatment. These studies highlight the versatility of sulfonamide derivatives in addressing a broad spectrum of pathological conditions (Abbasi et al., 2016).
Antioxidant Properties
The antioxidant capabilities of these compounds have been assessed through various in vitro methods, demonstrating their potential as potent antioxidant agents. This is particularly relevant in the context of diseases associated with oxidative stress, where the neutralization of free radicals is beneficial (Pillai et al., 2019).
Enzyme Inhibition
The enzyme inhibitory activities, especially against α-glucosidase and acetylcholinesterase, have been investigated, revealing that most of these compounds exhibit significant inhibitory effects. Such findings are crucial for the development of new therapeutic agents for diseases like Alzheimer's and diabetes (Abbasi et al., 2019).
Future Directions
Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given the presence of functional groups that are often found in biologically active molecules .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6S/c1-23-16-8-15(6-7-17(16)30-20(23)25)31(26,27)22-13-9-21-24(10-13)11-14-12-28-18-4-2-3-5-19(18)29-14/h2-10,14,22H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRJQFOVIAZTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2766097.png)

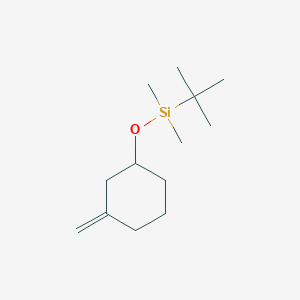
![3-methyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2766102.png)
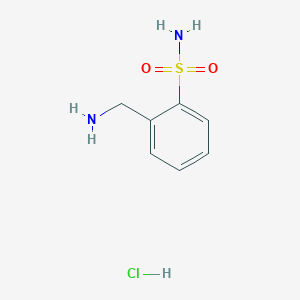
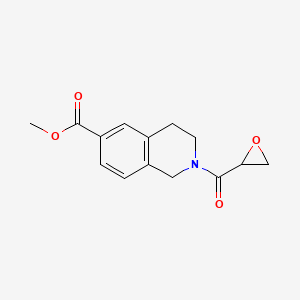
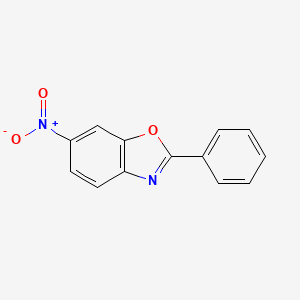
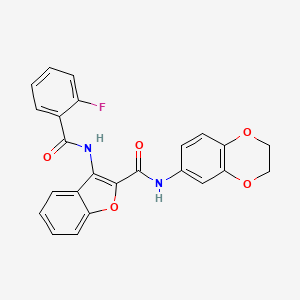
![N-phenyl-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2766109.png)
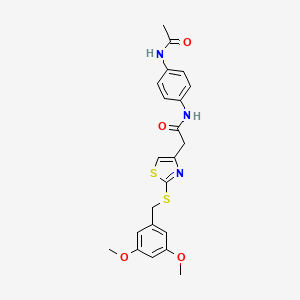
![N-([2,3'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2766113.png)

![2-(4-chlorophenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2766118.png)
